molecular formula C8H5BF6O2 B598293 3,4-Bis(trifluoromethyl)phenylboronic acid CAS No. 1204745-88-9

3,4-Bis(trifluoromethyl)phenylboronic acid

Cat. No.: B598293
CAS No.: 1204745-88-9
M. Wt: 257.926
InChI Key: GIZQTQOXIWPFOA-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two trifluoromethyl groups attached to the phenyl ring, which significantly enhances its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)phenylboronic acid typically involves the borylation of 3,4-Bis(trifluoromethyl)iodobenzene using a palladium-catalyzed reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a boron source like bis(pinacolato)diboron. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Sodium borohydride.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed via oxidation.

    Borane Derivatives: Formed via reduction.

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenylboronic acid

Comparison: 3,4-Bis(trifluoromethyl)phenylboronic acid is unique due to the presence of two trifluoromethyl groups at the 3 and 4 positions on the phenyl ring. This structural feature enhances its reactivity and stability compared to other similar compounds. For instance, 4-(Trifluoromethyl)phenylboronic acid has only one trifluoromethyl group, which may result in lower reactivity in certain reactions .

Properties

IUPAC Name

[3,4-bis(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF6O2/c10-7(11,12)5-2-1-4(9(16)17)3-6(5)8(13,14)15/h1-3,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQTQOXIWPFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680690
Record name [3,4-Bis(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204745-88-9
Record name [3,4-Bis(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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